4-Hydroxy-2-dodecenal
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
29343-60-0 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(E)-4-hydroxydodec-2-enal |
InChI |
InChI=1S/C12H22O2/c1-2-3-4-5-6-7-9-12(14)10-8-11-13/h8,10-12,14H,2-7,9H2,1H3/b10-8+ |
InChI Key |
ZEHVTBHDQIECNE-CSKARUKUSA-N |
Isomeric SMILES |
CCCCCCCCC(/C=C/C=O)O |
Canonical SMILES |
CCCCCCCCC(C=CC=O)O |
Origin of Product |
United States |
Overview of 4 Hydroxy 2 Dodecenal Research
Historical Perspectives on Lipid Peroxidation-Derived Aldehydes in Biological Systems
The study of lipid peroxidation, the oxidative degradation of lipids, was initially a concern for food scientists in the context of damage to oils and fats. scispace.com This process is initiated by the abstraction of a hydrogen atom from a polyunsaturated fatty acid (PUFA) by a free radical, leading to a cascade of reactions that form lipid radicals and, eventually, a variety of breakdown products. scispace.comnih.gov These products include alcohols, ketones, alkanes, and a significant class of reactive aldehydes. scispace.com
In biological systems, lipid peroxidation gained attention as a primary mechanism of cellular damage. scispace.com The reactive intermediates produced during oxidative stress cause the oxidation of PUFAs within cell membranes, leading to the formation of these aldehydes. nih.govmdpi.com Among the most abundant and intensively studied of these are malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE). nih.govmdpi.com Initially, these lipid-derived aldehydes were characterized as harmful compounds and referred to as "second toxic messengers" of free radicals, responsible for propagating cellular injury far from the initial site of oxidative stress. mdpi.com The toxicity of these aldehydes is largely attributed to their ability to form covalent adducts with cellular macromolecules, including proteins and DNA, thereby altering their function. nih.govelifesciences.org
Over time, this perspective has evolved. While the toxic effects of high concentrations of these aldehydes are well-documented, subsequent research has revealed that they also play roles as signaling molecules at lower concentrations. scispace.comontosight.ai They can modulate a variety of cellular processes, including gene expression, cell proliferation, and apoptosis, indicating a more complex biological role than simply being markers of damage. scispace.com
Significance of 4-Hydroxy-2-dodecenal within the α,β-Unsaturated Hydroxyalkenal Class
This compound (4-HDE) is an α,β-unsaturated hydroxyalkenal, a class of compounds generated during lipid peroxidation. ontosight.ainih.gov Like other members of this class, its chemical structure includes a hydroxyl group and a reactive aldehyde group, which contribute to its biological activity. ontosight.ai 4-HDE is specifically a 12-carbon aldehyde. nih.gov
The significance of any specific hydroxyalkenal is often tied to the fatty acid from which it is derived. For instance, 4-hydroxy-2-nonenal (4-HNE), a nine-carbon aldehyde, is a major product from the peroxidation of n-6 polyunsaturated fatty acids like arachidonic and linoleic acids. nih.govwikipedia.org In contrast, 4-hydroxy-2-hexenal (4-HHE), a six-carbon aldehyde, is primarily derived from the peroxidation of n-3 polyunsaturated fatty acids such as docosahexaenoic acid (DHA). nih.govnih.gov These aldehydes have been shown to have differential effects on biological processes; for example, in human placental tissue, 4-HNE was found to increase the expression of genes related to lipid synthesis, while 4-HHE decreased their expression. nih.gov
This compound is a less-studied member of this family compared to 4-HNE and 4-HHE. ontosight.ai However, its position within the homologous series of 4-hydroxyalkenals makes it a compound of interest for understanding how carbon chain length influences reactivity and biological function. Research has focused on identifying and quantifying these various aldehydes as potential biomarkers of oxidative stress and lipid peroxidation in vivo. mdpi.com The detection of different chain-length hydroxyalkenals can provide insights into which types of fatty acids are undergoing oxidation. While specific research into 4-HDE's unique biological roles is not as extensive as for 4-HNE, its presence in biological systems points to its involvement in the complex web of lipid-peroxidation-mediated effects. ontosight.aievitachem.com
Interactive Data Table: Comparison of Key α,β-Unsaturated Hydroxyalkenals
| Feature | This compound (4-HDE) | 4-Hydroxy-2-nonenal (4-HNE) | 4-Hydroxy-2-hexenal (4-HHE) |
| Molecular Formula | C₁₂H₂₂O₂ nih.gov | C₉H₁₆O₂ wikipedia.org | C₆H₁₀O₂ elifesciences.org |
| Carbon Chain Length | 12 | 9 | 6 |
| Primary Precursor Fatty Acids | Not extensively documented | n-6 PUFAs (e.g., Linoleic Acid, Arachidonic Acid) nih.govwikipedia.org | n-3 PUFAs (e.g., Docosahexaenoic Acid - DHA) nih.govnih.gov |
| Key Research Findings | Identified as a lipid peroxidation product. ontosight.aievitachem.com | Extensively studied as a biomarker of oxidative stress; involved in cell signaling and cytotoxicity. nih.govwikipedia.orgsciencescholar.us | Biomarker for n-3 PUFA peroxidation; shows distinct biological effects compared to 4-HNE. nih.govnih.gov |
Formation and Generation of 4 Hydroxy 2 Dodecenal
Biochemical Pathways of Formation from Polyunsaturated Fatty Acids
The generation of 4-HDE from PUFAs is not a direct, single-enzyme reaction but rather the result of a cascade of oxidative events. This process, known as lipid peroxidation, can be broadly categorized into radical-dependent routes and subsequent cleavage of the oxidized fatty acid chains.
The cornerstone of 4-HDE formation is a free radical-mediated chain reaction that targets PUFAs, particularly those esterified in membrane phospholipids (B1166683). nih.govwikipedia.org This process unfolds in three distinct phases:
Initiation: The process begins when a pro-oxidant species, such as the hydroxyl radical (OH•), abstracts an allylic hydrogen atom from a PUFA molecule. wikipedia.orgresearchgate.net This action forms a carbon-centered lipid radical (L•), which is stabilized by molecular rearrangement into a conjugated diene. researchgate.netnih.gov
Propagation: The lipid radical (L•) reacts rapidly with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). wikipedia.orgresearchgate.net This highly reactive species can then abstract a hydrogen atom from an adjacent PUFA, creating a new lipid radical and a lipid hydroperoxide (LOOH), thereby propagating the chain reaction. researchgate.netnih.gov This cycle can repeat, leading to extensive oxidative damage within cellular membranes.
Termination: The chain reaction ceases when two radical species react with each other to form a non-radical product, or when an antioxidant donates a hydrogen atom to a peroxyl radical. wikipedia.orgresearchgate.net
The lipid hydroperoxides (LOOH) formed during propagation are unstable and serve as key precursors for aldehydes like 4-HDE. nih.gov
The transformation of lipid hydroperoxides into 4-HDE requires the cleavage of the fatty acyl carbon chain. This is an energetically demanding reaction that necessitates specific activation of the oxidized fatty acid. nih.gov Several mechanisms have been proposed for this cleavage:
β-Scission: In the presence of transition metals like iron, lipid hydroperoxides can be converted to alkoxyl radicals (LO•). researchgate.net The carbon-carbon bond in the β-position to this alkoxyl radical can then break, a process known as β-fragmentation or β-scission, yielding shorter-chain products including α,β-unsaturated aldehydes. researchgate.netnih.gov
Hock Cleavage: This non-enzymatic pathway involves the acid-catalyzed rearrangement of a lipid hydroperoxide, leading to chain cleavage and the formation of two aldehydes. nih.gov
Role of Phospholipases: While much of the initial oxidation occurs on fatty acids esterified within phospholipids, phospholipase A2 (PLA2) enzymes can play a crucial role. mdpi.com These enzymes hydrolyze the bond connecting the fatty acid to the glycerol (B35011) backbone, releasing the oxidized fatty acid. nih.govmatilda.science This release may facilitate the subsequent decomposition of the hydroperoxide into aldehydes. Studies have shown that peroxidized membranes are more susceptible to PLA2 action, leading to an increased release of both oxidized and intact fatty acids. nih.gov
The specific type of 4-hydroxy-2-alkenal generated is directly dependent on the precursor polyunsaturated fatty acid that undergoes peroxidation. The position of the initial double bond, counting from the methyl (omega) end of the fatty acid, is the determining factor.
Omega-6 Fatty Acids: These PUFAs, such as linoleic acid and arachidonic acid, are the primary precursors for 4-hydroxy-2-nonenal (4-HNE), a nine-carbon aldehyde. wikipedia.orgnih.govmdpi.com
Omega-3 Fatty Acids: Peroxidation of omega-3 PUFAs, like linolenic acid, eicosapentaenoic acid (EPA), and docosahexaenoic acid (DHA), leads to the formation of 4-hydroxy-2-hexenal (4-HHE), a six-carbon aldehyde. mdpi.comcabidigitallibrary.org
Following this established pattern, 4-Hydroxy-2-dodecenal (4-HDE) , a twelve-carbon aldehyde, is generated from the peroxidation of omega-9 fatty acids , such as mead acid (eicosatrienoic acid).
| 4-HAE Product | Carbon Length | Precursor Fatty Acid Family | Key Precursor Examples |
|---|---|---|---|
| 4-Hydroxy-2-hexenal (4-HHE) | C6 | Omega-3 | α-Linolenic acid, EPA, DHA |
| 4-Hydroxy-2-nonenal (4-HNE) | C9 | Omega-6 | Linoleic acid, Arachidonic acid |
| This compound (4-HDE) | C12 | Omega-9 | Mead acid (Eicosatrienoic acid) |
Subcellular Sites of this compound Generation, including Mitochondrial Involvement
The generation of 4-HDE and other reactive aldehydes is not uniformly distributed throughout the cell but is concentrated in areas with high lipid content and significant oxidative activity. Membranes rich in PUFAs are primary sites of formation.
Mitochondria , in particular, have been identified as a major site for the production of 4-hydroxyalkenals. mdpi.com This is due to several factors:
High Oxygen Consumption: As the primary site of cellular respiration, mitochondria consume a large amount of oxygen, which inevitably leads to the production of reactive oxygen species (ROS) as by-products. mdpi.comyoutube.com
Electron Transport Chain: The mitochondrial electron transport chain is a major source of superoxide (B77818) radicals, which can initiate the lipid peroxidation cascade. nih.gov
Studies have confirmed that both exogenously supplied and endogenously generated 4-HNE can lead to the adduction of mitochondrial proteins, indicating that the mitochondria are both a source and a target of these reactive aldehydes. mdpi.comnih.gov
| Factor | Description | Relevance to Aldehyde Formation |
|---|---|---|
| High ROS Production | Mitochondrial respiration is a primary source of cellular reactive oxygen species (ROS). mdpi.com | ROS initiate the lipid peroxidation chain reaction required for aldehyde synthesis. nih.gov |
| PUFA-Rich Inner Membrane | The inner mitochondrial membrane contains high concentrations of cardiolipin, which is rich in PUFAs. nih.gov | Provides an abundant supply of the substrate fatty acids for peroxidation. |
| Electron Transport Chain "Leakage" | Electrons can "leak" from the transport chain and react with oxygen to form superoxide. | A constant source of initiating radicals for lipid peroxidation. |
Cellular and Molecular Interactions of 4 Hydroxy 2 Dodecenal
Mechanisms of Covalent Adduct Formation
4-HDE's high reactivity stems from its electrophilic nature, making it susceptible to nucleophilic attack from amino acid residues within proteins. nih.gov This reactivity leads to the formation of stable and irreversible covalent adducts, which are a hallmark of lipoxidation. nih.govnih.gov The primary mechanisms for this adduction are Michael addition reactions and the formation of Schiff bases. elifesciences.org
The most prevalent mechanism of 4-HDE adduction to proteins is the Michael addition (or conjugate addition) reaction. mdpi.com This reaction involves the nucleophilic attack on the β-carbon of the α,β-unsaturated aldehyde system of 4-HDE. nih.gov The nucleophilic side chains of cysteine, histidine, and lysine (B10760008) residues are the primary targets for this type of modification. nih.govresearcher.life
The general order of reactivity for Michael addition with these residues is Cysteine > Histidine > Lysine. mdpi.com
Cysteine: The sulfhydryl group (-SH) of cysteine is a potent nucleophile and reacts readily with 4-HDE. nih.gov Computational studies on the related aldehyde 4-HNE confirm that the reaction is enhanced in aqueous environments and is further augmented when cysteine exists in its ionized cysteinate form. nih.gov
Histidine: The imidazole (B134444) ring of histidine is also a major target for Michael addition. The reaction involves the addition of one of the imidazole nitrogen atoms to the unsaturated bond of the aldehyde.
Lysine: The ε-amino group (-NH2) of lysine can also participate in Michael addition, although it is generally less favored than reaction with cysteine or histidine. mdpi.com
Studies using model proteins have provided direct evidence that Michael addition is the overwhelmingly predominant form of modification by 4-hydroxyalkenals, accounting for over 99% of adducts formed. mdpi.com
Table 1: Michael Addition Reactions of 4-HDE
| Nucleophilic Residue | Reactive Group | Reaction Product |
|---|---|---|
| Cysteine | Sulfhydryl (-SH) | Thioether Adduct |
| Histidine | Imidazole Ring | Imidazole Adduct |
| Lysine | ε-Amino (-NH₂) | Amino Adduct |
A secondary, less common pathway for 4-HDE adduction is the formation of a Schiff base. mdpi.com This reaction involves the nucleophilic attack of a primary amino group on the carbonyl carbon of the aldehyde, followed by dehydration to form an imine (C=N) linkage. nih.gov The primary targets for this reaction are the ε-amino group of lysine and the guanidinium (B1211019) group of arginine. nih.gov
While chemically plausible, the formation of Schiff base adducts by 4-hydroxyalkenals on proteins is significantly less frequent than Michael addition. mdpi.com Studies characterizing protein modifications by 4-HNE have shown that Schiff base adducts are formed in only trace amounts. mdpi.com Nevertheless, this reaction remains a potential mechanism for the covalent modification of proteins by 4-HDE, particularly on lysine residues.
The covalent adducts formed from the reaction of 4-HDE and other reactive aldehydes with proteins, nucleic acids, and phospholipids (B1166683) are collectively known as Advanced Lipoxidation End-products (ALEs). nih.govnih.gov The formation of ALEs represents an irreversible modification of these macromolecules. nih.gov These products are considered stable markers of oxidative damage resulting from lipid peroxidation. nih.gov The generation of ALEs, through both Michael addition and Schiff base formation, can lead to the loss of function and structural integrity of the modified biomolecules, contributing to cellular dysfunction. nih.gov
Macromolecular Targets of 4-Hydroxy-2-dodecenal Adduction
The indiscriminate reactivity of 4-HDE suggests a wide range of potential biological targets. However, research indicates a significant degree of selectivity, with certain proteins being preferentially modified based on their abundance, localization, and the accessibility and reactivity of their nucleophilic residues. nih.gov
Proteins are the most prominent targets of 4-HDE adduction. nih.gov The identification and characterization of these specific protein adducts are crucial for understanding the downstream biological consequences of lipid peroxidation. A variety of advanced analytical techniques are employed for this purpose, including:
Mass Spectrometry (MS): Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are used to detect the mass shift in proteins and peptides resulting from 4-HDE adduction. mdpi.com Tandem mass spectrometry (MS/MS) can further pinpoint the specific amino acid residues that have been modified. elifesciences.org
Immunoblotting: Antibodies specific for 4-hydroxyalkenal-protein adducts (often raised against HNE-histidine or HNE-lysine adducts) are used to detect modified proteins in complex biological samples. researchgate.net It is noted that antibodies developed against 4-HNE adducts can often recognize adducts from other similar aldehydes, such as 4-hydroxy-2-decenal. researchgate.net
Proteomic Approaches: These methods often involve the enrichment of modified proteins or peptides, for example, by using probes that react with the carbonyl group of the adducted aldehyde, followed by mass spectrometric identification.
These techniques have enabled the identification of numerous proteins that are adducted by 4-hydroxyalkenals in various cellular models.
Research has identified a growing list of specific protein targets for adduction by 4-hydroxyalkenals. These modifications can profoundly impact cellular processes ranging from energy metabolism and cytoskeletal organization to stress response and DNA maintenance.
DRP-2 (Dihydropyrimidinase-related protein 2): This protein, involved in neuronal development, has been identified as a target of 4-HNE modification. researchgate.net
Hsp70 (Heat shock protein 70): As a key molecular chaperone involved in the cellular stress response, Hsp70 is also modified by 4-HNE. researchgate.net
α-enolase: This glycolytic enzyme, which also plays roles in various other cellular processes, is another confirmed target of 4-HNE adduction. researchgate.net
TOP2A (DNA topoisomerase II alpha): This essential enzyme modulates DNA topology and is critical for replication and transcription. researchgate.netnih.gov Recent studies have shown that 4-HNE covalently modifies TOP2A, including at cysteine residue Cys216 in the ATPase domain. researchgate.netmdpi.com This adduction inhibits the enzyme's catalytic activity and traps it in a complex with cleaved DNA, leading to the accumulation of DNA double-strand breaks. mdpi.com
Table 2: Examples of Protein Targets for 4-Hydroxyalkenal Adduction
| Protein Target | Function | Consequence of Adduction |
|---|---|---|
| DRP-2 | Neuronal development, cell signaling | Altered neuronal function |
| Hsp70 | Protein folding, stress response | Impaired cellular stress response |
| α-enolase | Glycolysis, plasminogen activation | Disrupted energy metabolism |
| TOP2A | DNA topology maintenance | Inhibition of ATPase activity, DNA damage mdpi.com |
Protein Adducts and Their Characterization
Functional Consequences of Protein Modification (e.g., enzyme inhibition, altered cell signaling)
The covalent modification of proteins by α,β-unsaturated aldehydes like 4-HDE can lead to significant alterations in their function, including enzyme inhibition and disruption of cell signaling pathways. The high reactivity of these aldehydes allows them to form adducts with nucleophilic amino acid residues such as cysteine, histidine, and lysine.
Enzyme Inhibition:
The adduction of 4-HDE to proteins can directly inactivate enzymes by modifying amino acid residues within the active site or allosteric sites. This can block substrate binding or induce conformational changes that render the enzyme non-functional. For example, studies on 4-HNE have demonstrated the inhibition of various enzymes crucial for cellular function. One such enzyme is mitochondrial aldehyde dehydrogenase (ALDH2), which is involved in aldehyde detoxification. Inhibition of ALDH2 by 4-HNE occurs, and it is plausible that 4-HDE exerts a similar inhibitory effect.
Altered Cell Signaling:
Protein modification by 4-HDE can also lead to dysregulation of cellular signaling pathways. This can occur through the modification of key signaling proteins, such as kinases, phosphatases, and transcription factors. These modifications can either activate or inhibit signaling cascades, leading to a variety of cellular responses, including altered gene expression, proliferation, and apoptosis. For instance, 4-HNE has been shown to modulate the Keap1-Nrf2 pathway, a critical regulator of the antioxidant response. By modifying Keap1, 4-HNE can promote the activation of Nrf2 and the subsequent expression of antioxidant genes. It is reasonable to hypothesize that 4-HDE could have similar effects on this and other signaling pathways.
| Target Protein Type | Functional Consequence | Probable Mechanism of Action by 4-HDE |
| Enzymes (e.g., ALDH2) | Inhibition of catalytic activity | Covalent modification of active site or allosteric site residues |
| Signaling Proteins (e.g., Keap1) | Altered signal transduction | Adduction to key regulatory residues leading to conformational changes |
| Transcription Factors | Modulation of gene expression | Modification of DNA-binding or protein-interaction domains |
Nucleic Acid Adducts (DNA, RNA)
Mechanisms of DNA Damage and Fragmentation
The electrophilic nature of 4-HDE allows it to react with the nitrogenous bases of DNA, leading to the formation of DNA adducts. These adducts can disrupt the normal structure and function of DNA, leading to mutations, and if present in sufficient numbers, can trigger DNA fragmentation and apoptosis.
The primary mechanism of DNA damage by 4-HDE is believed to be through the formation of covalent adducts with DNA bases, particularly guanine (B1146940) and adenine. These adducts can interfere with DNA replication and transcription, leading to the introduction of mutations. Furthermore, the accumulation of DNA adducts can be recognized by the cellular DNA damage response machinery, which may initiate repair processes. However, if the damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis, which is characterized by the fragmentation of the genomic DNA.
Research on 4-HNE has shown that it can induce both single- and double-strand breaks in DNA, contributing to genomic instability. nih.gov It is highly probable that 4-HDE, with its similar reactive aldehyde group, also causes these forms of DNA damage. The fragmentation of DNA is a key step in the apoptotic process and is a hallmark of cellular toxicity induced by lipid peroxidation products.
Formation of Exocyclic Adducts
Exocyclic adducts are a specific type of DNA lesion where the aldehyde molecule forms a ring structure with the nucleobase. These adducts are particularly mutagenic as they can disrupt the normal Watson-Crick base pairing during DNA replication.
Studies with 4-HNE have identified the formation of several types of exocyclic adducts with deoxyguanosine and deoxyadenosine. nih.gov The most common are the propano-type adducts, which are formed through a Michael addition of the exocyclic amino group of the base to the C3 of the aldehyde, followed by cyclization. It is well-established that 4-HNE forms a major 1,N2-propano-2'-deoxyguanosine adduct. nih.gov Given its structural similarity, 4-HDE is expected to form analogous exocyclic adducts with DNA bases. The formation of these bulky adducts can distort the DNA helix, creating a barrier to DNA polymerases and increasing the likelihood of mutations.
| Type of DNA Adduct | Interacting Nucleobase | Potential Consequence |
| Exocyclic Propano Adduct | Deoxyguanosine, Deoxyadenosine | Mutagenesis, Inhibition of DNA replication |
| Linear Aldehyde Adduct | Guanine, Adenine | DNA strand breaks, Apoptosis |
Lipid Adducts (e.g., Phosphatidylethanolamine)
In addition to proteins and nucleic acids, 4-HDE can also form adducts with lipids, particularly those containing free amino groups, such as phosphatidylethanolamine (B1630911) (PE). PE is a major component of cell membranes, and its modification by 4-HDE can have significant consequences for membrane structure and function.
The reaction between 4-HDE and the primary amine of PE is expected to proceed via a Schiff base formation or a Michael addition, similar to what has been observed with 4-HNE. nih.govnih.gov The formation of these lipid adducts can alter the physical properties of the cell membrane, including its fluidity, permeability, and lipid packing. nih.govnih.gov This can, in turn, affect the function of membrane-bound proteins, such as ion channels and receptors. The accumulation of these lipid adducts can contribute to membrane destabilization and has been implicated in the pathogenesis of various diseases associated with oxidative stress.
Modulation of Mitochondrial Functions by this compound
Effects on Bioenergetics and Electron Transport Chain
Mitochondria are primary targets for damage by lipid peroxidation products due to their high content of polyunsaturated fatty acids and their role as a major source of reactive oxygen species. It is anticipated that 4-HDE can significantly impair mitochondrial function, particularly bioenergetics and the electron transport chain (ETC).
The covalent modification of mitochondrial proteins by 4-HDE is a key mechanism by which it can disrupt mitochondrial function. Several components of the ETC and oxidative phosphorylation machinery are susceptible to adduction by reactive aldehydes. Studies on 4-HNE have shown that it can inhibit the activity of multiple ETC complexes, including Complex I (NADH dehydrogenase) and Complex V (ATP synthase). nih.gov This inhibition leads to a decrease in ATP production and an increase in electron leakage, which can further exacerbate oxidative stress.
Furthermore, 4-HNE has been shown to act as a mitochondrial uncoupler, dissipating the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. This uncoupling effect further compromises cellular energy production. Given the shared reactive aldehyde moiety, 4-HDE is likely to exert similar detrimental effects on mitochondrial bioenergetics and the ETC, contributing to cellular dysfunction in conditions of elevated oxidative stress.
| Mitochondrial Component | Effect of 4-HNE (and likely 4-HDE) | Consequence for Bioenergetics |
| Complex I (NADH Dehydrogenase) | Inhibition | Decreased electron flow, Reduced ATP synthesis |
| Complex V (ATP Synthase) | Inhibition | Impaired ATP production |
| Inner Mitochondrial Membrane | Uncoupling | Dissipation of proton gradient, Reduced ATP synthesis |
Impact on Calcium Homeostasis
The regulation of intracellular calcium (Ca2+) concentration is a critical aspect of cellular signaling, governing a vast array of physiological processes. Lipid peroxidation products, particularly α,β-unsaturated aldehydes, have been shown to interfere with this delicate balance. While direct studies on this compound (4-HDE) are limited, extensive research on the closely related and structurally similar compound, 4-Hydroxy-2-nonenal (4-HNE), provides significant insights into the potential mechanisms by which 4-HDE may disrupt calcium homeostasis.
4-HNE has been demonstrated to induce abnormal calcium mobilization within cells. nih.gov This disruption is often linked to its ability to form covalent adducts with cellular macromolecules, including proteins that are integral to calcium signaling pathways. One of the proposed mechanisms involves the overstimulation of G-protein-coupled receptors, which can lead to an unregulated release of calcium from intracellular stores, such as the endoplasmic reticulum. nih.gov
Furthermore, the electrophilic nature of 4-HNE allows it to react with critical amino acid residues (cysteine, histidine, and lysine) on various proteins, including ion channels and pumps responsible for maintaining calcium gradients. nih.gov Modification of these proteins can impair their function, leading to an influx of extracellular calcium or leakage from intracellular compartments, thereby elevating cytosolic calcium levels. This sustained increase in intracellular calcium can trigger a cascade of detrimental events, including the activation of proteases like µ-calpain, which contributes to cellular damage. nih.gov
Given the shared chemical properties of 4-hydroxyalkenals, it is plausible that 4-HDE exerts similar effects on calcium homeostasis. The disruption of this fundamental signaling pathway can have far-reaching consequences for cellular function and viability.
Influence on Mitochondrial Dynamics
Mitochondria are highly dynamic organelles that constantly undergo fusion and fission to maintain their morphology, function, and quality control. nih.gov This process, known as mitochondrial dynamics, is essential for cellular health. Emerging evidence indicates that lipid peroxidation byproducts can significantly alter this balance. Although direct research on this compound (4-HDE) is scarce, studies on 4-Hydroxy-2-nonenal (4-HNE) offer a valuable model for understanding its potential impact.
Treatment of cells with 4-HNE has been shown to disrupt the equilibrium between mitochondrial fission and fusion, generally favoring fission and leading to a fragmented mitochondrial network. mdpi.com In primary neurons, for instance, exposure to 4-HNE resulted in a decrease in the length of mitochondria. mdpi.com This morphological change is associated with alterations in the key proteins that govern mitochondrial dynamics.
Key Proteins in Mitochondrial Dynamics Affected by 4-HNE:
| Protein Family | Protein Name | Function | Effect of 4-HNE |
| Fusion Proteins | OPA1 (Optic Atrophy 1) | Mediates inner mitochondrial membrane fusion | Decreased levels |
| MFN2 (Mitofusin 2) | Mediates outer mitochondrial membrane fusion | Decreased levels | |
| Fission Proteins | p-DNM1L (phosphorylated Dynamin-1-like protein) | Active form that promotes fission | Increased levels |
| DNM1L (Dynamin-1-like protein) | Recruited to mitochondria to mediate fission | Increased levels |
This table summarizes the observed effects of 4-HNE on key mitochondrial dynamics proteins, which may be indicative of the potential effects of 4-HDE.
The observed decrease in the levels of fusion proteins, such as OPA1 and MFN2, and a concurrent increase in the levels of fission proteins like p-DNM1L and DNM1L, shifts the balance towards mitochondrial division. mdpi.com This excessive fragmentation can impair mitochondrial function, including energy production and calcium buffering capacity, and can be a prelude to apoptosis. mdpi.comnih.gov The adduction of 4-HNE to mitochondrial proteins is a key mechanism underlying this dysfunction. mdpi.comnih.gov Given its structural similarity, 4-HDE is likely to exert a comparable influence on mitochondrial dynamics, contributing to cellular stress and pathology.
Biological Signaling Modulations by this compound
Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research focused solely on the biological signaling modulations of this compound (4-HDE). The vast majority of studies on 4-hydroxyalkenals and their impact on cellular processes have concentrated on the more widely studied compound, 4-Hydroxy-2-nonenal (HNE).
While 4-HDE and 4-HNE share a similar chemical structure as α,β-unsaturated hydroxyalkenals, and it is plausible that they may exert analogous biological effects, the current body of scientific evidence does not provide sufficient data to construct a detailed and scientifically accurate article on this compound that adheres to the specific sections and subsections requested. The principle of scientific accuracy and the strict adherence to the provided outline preclude the extrapolation of data from HNE to 4-HDE without direct experimental evidence.
A 2013 review on the signaling properties of 4-hydroxyalkenals mentions 4-hydroxydodecadienal in the context of insulin-secreting β-cells and vascular endothelial cells, suggesting its potential role as a signaling molecule. nih.gov Another article discusses the signaling and cytotoxic functions of 4-hydroxyalkenals as a class, noting that while 4-HNE is the most studied, other products like 4-hydroxy-2E,6Z-dodecadienal (4-HDDE) exist, though their capacity to generate "mixed signals" has received less attention. physiology.org
However, detailed research findings specifically elucidating the role of this compound in the following areas are not sufficiently available in the public domain to meet the requirements of the requested article:
Biological Signaling Modulations by 4 Hydroxy 2 Dodecenal
Specific Pathway Modulations (including the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway)
Therefore, to maintain the highest standards of scientific integrity and to strictly follow the provided instructions, it is not possible to generate the requested article focusing solely on 4-Hydroxy-2-dodecenal at this time. Further experimental research is required to elucidate the specific biological activities of this compound.
Based on a comprehensive review of the available research, there is currently insufficient scientific literature detailing the specific modulatory effects of This compound (4-HDE) on the NF-κB, mTOR, and AKT/PKB signaling pathways.
The provided search results yield information on related lipid aldehydes, such as 4-hydroxy-2-nonenal (4-HNE) and 4-hydroxy-2-hexenal (HHE), or offer general descriptions of the signaling pathways themselves. However, there is no specific data or detailed research findings that directly link this compound to the modulation of these particular cellular signaling cascades.
Therefore, it is not possible to generate a scientifically accurate article that adheres to the requested outline focusing solely on this compound. Fulfilling the request would require extrapolating data from other compounds, which would be scientifically inaccurate and violate the strict focus of the instructions.
Metabolism and Enzymatic Detoxification of 4 Hydroxy 2 Dodecenal
Enzymatic Reduction Pathways
Enzymatic reduction of the aldehyde group of 4-HDE to a primary alcohol is a significant detoxification route. This biotransformation is primarily catalyzed by two main enzyme systems: alcohol dehydrogenases and aldose reductase.
Alcohol dehydrogenases (ADHs) are a group of enzymes that facilitate the interconversion of alcohols and aldehydes or ketones. wikipedia.org Human class I and class II ADHs have been shown to effectively reduce a range of aliphatic 4-hydroxyalkenals with carbon chain lengths from 5 to 15. nih.gov This substrate specificity includes 4-HDE, a 12-carbon hydroxyalkenal. The enzymatic reduction of 4-HDE by ADHs results in the formation of its corresponding alcohol, 1,4-dihydroxy-2-dodecene. Class II ADH, in particular, has demonstrated high efficiency in the reduction of longer-chain 4-hydroxyalkenals. nih.gov The catalytic efficiency of these enzymes highlights their important role in the cellular defense against the harmful effects of cytotoxic aldehydes like 4-HDE. nih.gov
Table 1: Catalytic Efficiencies of Human Alcohol Dehydrogenase Isozymes for the Reduction of Various 4-Hydroxyalkenals This table presents data for various 4-hydroxyalkenals to illustrate the general activity of ADHs towards this class of compounds, due to the limited availability of specific data for 4-Hydroxy-2-dodecenal.
| Substrate | Enzyme Isozyme | kcat (min⁻¹) | Km (µM) | kcat/Km (min⁻¹ µM⁻¹) |
|---|---|---|---|---|
| 4-Hydroxy-2-pentenal | αα | 140 | 170 | 0.82 |
| β₁β₁ | 11 | 22 | 0.5 | |
| γ₁γ₁ | 150 | 130 | 1.15 | |
| ππ (Class II) | 180 | 180 | 1.0 | |
| 4-Hydroxy-2-octenal | αα | 140 | 100 | 1.4 |
| β₁β₁ | 12 | 16 | 0.75 | |
| γ₁γ₁ | 160 | 90 | 1.78 | |
| ππ (Class II) | 1200 | 120 | 10.0 | |
| 4-Hydroxy-2-undecenal | ππ (Class II) | 3300 | 130 | 25.4 |
Data sourced from a study on the oxidation and reduction of 4-hydroxyalkenals by isozymes of human alcohol dehydrogenase. nih.gov
Aldose reductase, officially known as aldo-keto reductase family 1 member B1 (AKR1B1), is another key enzyme involved in the reduction of aldehydes. nih.govnih.gov AKR1B1 catalyzes the NADPH-dependent reduction of a wide array of carbonyl compounds, including the lipid peroxidation product 4-hydroxy-2-nonenal (4-HNE), a close structural analog of 4-HDE. nih.govnih.gov It is well-established that AKR1B1 efficiently reduces 4-HNE to 1,4-dihydroxy-2-nonene (DHN). nih.gov Furthermore, AKR1B1 can also reduce the glutathione (B108866) conjugate of 4-HNE (GS-HNE) to form glutathionyl-1,4-dihydroxynonane (GS-DHN). nih.govresearchgate.net Based on this evidence, it is understood that AKR1B1 also participates in the detoxification of 4-HDE. The reduction of 4-HDE by AKR1B1 yields 1,4-dihydroxy-2-dodecene. Following conjugation with glutathione, the resulting GS-HDE can be further reduced by AKR1B1 to produce Glutathione-1,4-dihydroxydodecane (GSDHD).
Enzymatic Oxidation Pathways
The oxidation of the aldehyde group of 4-HDE to a carboxylic acid represents another crucial detoxification pathway, effectively neutralizing its reactive aldehyde moiety. This process is primarily mediated by the aldehyde dehydrogenase superfamily of enzymes.
Aldehyde dehydrogenases (ALDHs) are a group of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids. nih.gov This enzymatic action is a primary route for the detoxification of various endogenous and exogenous aldehydes. The oxidation of 4-HDE by ALDHs results in the formation of 4-hydroxy-2-dodecenoic acid, a less reactive and more water-soluble compound. Several ALDH isozymes, including ALDH1A1 and ALDH3A1, have been shown to efficiently oxidize 4-HNE, suggesting a similar capacity for metabolizing 4-HDE. nih.gov
Among the ALDH superfamily, the mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2) plays a particularly significant role in the detoxification of 4-hydroxyalkenals. nih.govacs.org ALDH2 is recognized for its high affinity and efficiency in oxidizing reactive aldehydes, including 4-HNE. nih.govnih.gov The detoxification of 4-HNE by ALDH2 is a critical protective mechanism against cellular damage induced by lipid peroxidation. nih.govacs.org Given its substrate specificity for reactive aldehydes, ALDH2 is a key enzyme in the oxidation of 4-HDE to 4-hydroxy-2-dodecenoic acid within the mitochondria. This action is vital for preventing the accumulation of toxic aldehydes and mitigating oxidative stress-related cellular injury. nih.govnih.gov
Glutathione Conjugation Pathways
Conjugation with the tripeptide glutathione (GSH) is a major pathway for the detoxification of electrophilic compounds, including α,β-unsaturated aldehydes like 4-HDE. This reaction can occur spontaneously but is significantly accelerated by the action of glutathione S-transferases (GSTs). The conjugation of 4-HDE with glutathione involves the nucleophilic attack of the sulfhydryl group of GSH on the electrophilic carbon of the α,β-unsaturated aldehyde, leading to the formation of a stable, less reactive glutathione conjugate. nih.gov Studies have demonstrated the enzymatic conjugation of a homologous series of 4-hydroxyalkenals, ranging from 4-hydroxypentenal to 4-hydroxypentadecenal, by cytosolic GSTs from rats, mice, and humans. nih.gov This range of substrates explicitly includes the carbon chain length of 4-HDE. The resulting glutathione conjugate of 4-HDE is more water-soluble and can be further metabolized and readily excreted from the cell and the body. nih.gov
Table 2: Substrate Specificities of Various Rat Glutathione Transferases with a Homologous Series of 4-Hydroxyalkenals This table provides data on the catalytic efficiency (kcat/Km) of different rat GST isozymes with 4-hydroxyalkenals of varying chain lengths, indicating the general activity towards this class of compounds.
| Substrate | Transferase 1-1 (kcat/Km, s⁻¹ M⁻¹) | Transferase 2-2 (kcat/Km, s⁻¹ M⁻¹) | Transferase 3-3 (kcat/Km, s⁻¹ M⁻¹) | Transferase 4-4 (kcat/Km, s⁻¹ M⁻¹) | Transferase 8-8 (kcat/Km, s⁻¹ M⁻¹) |
|---|---|---|---|---|---|
| 4-Hydroxypentenal | 2,700 | 1,100 | 1,800 | 1,800 | 1,000,000 |
| 4-Hydroxyhexenal | 3,300 | 1,500 | 2,100 | 2,400 | 1,300,000 |
| 4-Hydroxyheptenal | 4,200 | 1,800 | 2,600 | 3,300 | 1,500,000 |
| 4-Hydroxyoctenal | 5,500 | 2,100 | 3,300 | 4,900 | 1,700,000 |
| 4-Hydroxynonenal | 7,100 | 2,400 | 4,100 | 7,300 | 1,800,000 |
| 4-Hydroxydecenal | 9,100 | 2,700 | 5,200 | 11,000 | 1,800,000 |
| 4-Hydroxyundecenal | 12,000 | 2,900 | 6,500 | 16,000 | 1,800,000 |
| 4-Hydroxydodecenal | 15,000 | 3,100 | 8,100 | 24,000 | 1,700,000 |
| 4-Hydroxytridecenal | 18,000 | 3,200 | 10,000 | 35,000 | 1,600,000 |
| 4-Hydroxytetradecenal | 22,000 | 3,300 | 12,000 | 52,000 | 1,500,000 |
| 4-Hydroxypentadecenal | 27,000 | 3,400 | 15,000 | 77,000 | 1,300,000 |
Data adapted from a study on the structure-activity relationships of 4-hydroxyalkenals in the conjugation catalysed by mammalian glutathione transferases. nih.gov
Role of Glutathione S-Transferases (GSTs), including hGSTA4-4 and hGST5.8
Glutathione S-Transferases (GSTs) are a superfamily of enzymes that play a central role in the detoxification of a wide array of electrophilic compounds, including 4-HDE. mdpi.comnih.gov They facilitate the conjugation of the electrophilic carbon of the aldehyde with the nucleophilic thiol group of reduced glutathione (GSH). mdpi.combohrium.com This action renders the molecule less reactive and more water-soluble, preparing it for elimination. mdpi.commdpi.com
While many GST isozymes can catalyze this reaction, certain isoforms exhibit exceptionally high catalytic efficiency for 4-hydroxy-2-alkenals. nih.govresearchgate.net In humans, two key enzymes, hGSTA4-4 and hGST5.8, are particularly important for metabolizing these aldehydes. nih.govwikigenes.org These enzymes are considered the primary determinants of the intracellular concentration of 4-hydroxy-2-alkenals. nih.govtandfonline.com
Although both hGSTA4-4 and hGST5.8 are highly efficient in conjugating 4-HNE, they are distinct isozymes with different biochemical properties and tissue expression patterns. nih.gov For instance, hGSTA4-4 has a pI of 8.4, while hGST5.8 has a pI of 5.8. nih.gov Their tissue distribution also varies; both are strongly expressed in the liver and testis, but hGSTA4-4 is absent in the brain, where hGST5.8 is present. nih.gov Furthermore, research indicates that in human liver, hGSTA4-4 is specifically localized to the mitochondria, suggesting a crucial role in protecting this organelle from oxidative damage generated during aerobic respiration. nih.govwikigenes.org
| Isozyme | Class | pI Value | Key Tissue Expression | Subcellular Localization (Liver) |
|---|---|---|---|---|
| hGSTA4-4 | Alpha | 8.4 nih.gov | Liver, Testis nih.gov | Mitochondria nih.govwikigenes.org |
| hGST5.8 | Alpha (homologous to rGSTA4-4) | 5.8 nih.gov | Liver, Testis, Brain, Pancreas nih.gov | Not specified |
Formation and Further Transformations of Glutathione-4-Hydroxy-2-alkenal Conjugates
The initial step in the major detoxification pathway is the formation of a glutathione conjugate, GS-4-HDE. nih.gov This reaction, catalyzed by GSTs, involves the addition of the GSH thiol group to the C3 position of the aldehyde. nih.gov
Once formed, the GS-4-HDE conjugate is a substrate for further metabolic processing, primarily through the mercapturic acid pathway. nih.govbohrium.com This multi-step process involves:
Transport : The majority of the glutathione conjugate is actively transported out of the cell. mdpi.comnih.gov
Cleavage : The glutamate (B1630785) and glycine (B1666218) residues are sequentially cleaved from the glutathione moiety by enzymes such as γ-glutamyltransferase and dipeptidases, leaving a cysteine conjugate. nih.gov
Acetylation : The resulting cysteine conjugate is then N-acetylated by N-acetyltransferase to form a mercapturic acid. nih.gov This final product is water-soluble and readily excreted in the urine.
In addition to the mercapturic acid pathway, the initial GS-4-HDE conjugate can undergo other transformations. It can be reduced by aldose reductase or alcohol dehydrogenase to form the corresponding alcohol, or oxidized by aldehyde dehydrogenase to form the carboxylic acid derivative. nih.govnih.gov However, the formation of mercapturic acid is considered the principal route for the disposition of the majority of the conjugate. nih.gov
Impact of Reduced Glutathione (GSH) Levels on 4-Hydroxy-2-alkenal Metabolism
The availability of reduced glutathione (GSH) is a rate-limiting factor in the detoxification of 4-hydroxy-2-alkenals. Depletion of cellular GSH levels significantly impairs the ability of cells to metabolize these aldehydes, leading to increased cellular damage. nih.gov
Studies using buthionine sulfoximine (B86345) (BSO), an inhibitor of GSH synthesis, have demonstrated that depleting GSH by over 90% results in a marked reduction in the cell's capacity to metabolize 4-HNE. nih.gov This impairment of the detoxification pathway directly correlates with enhanced cytotoxicity of the aldehyde. nih.gov The sensitization to 4-HNE toxicity caused by GSH depletion underscores the biological significance of glutathione conjugation as the primary protective mechanism against the harmful effects of lipid peroxidation by-products. nih.govresearchgate.net Therefore, maintaining adequate intracellular GSH levels is crucial for cellular defense against oxidative stress and the toxic aldehydes it generates.
Other Metabolic Transformations
Besides the primary glutathione conjugation pathway, this compound can undergo several other metabolic and chemical transformations. These include oxidative conversion, reaction with primary amines to form pyrroles, and participation in Strecker degradation.
Oxidative Conversion 4-HDE can be oxidized by the enzyme aldehyde dehydrogenase (ALDH) to its corresponding carboxylic acid, 4-hydroxy-2-dodecenoic acid. nih.gov This conversion represents another detoxification route, as the resulting acid is generally less reactive than the parent aldehyde. This oxidative pathway functions in parallel with conjugation and reduction pathways to rapidly eliminate the aldehyde from cells. nih.govsemanticscholar.org
Pyrrole (B145914) Formation A significant non-enzymatic reaction of 4-HDE involves its interaction with primary amino groups, such as the ε-amino group of lysine (B10760008) residues in proteins. nih.gov The reaction between 4-hydroxy-2-alkenals and primary amines can lead to the formation of stable substituted pyrrole adducts. nih.govacs.org This process is considered a key mechanism behind the covalent modification of proteins by these aldehydes, which can alter protein structure and function. The formation of pyrroles may represent a "bio-aging" process for the initial adducts formed between the aldehyde and the protein. nih.gov
Strecker Degradation 4-hydroxy-2-alkenals can also participate in a Strecker-type degradation of amino acids. brewingforward.com In this reaction, the aldehyde reacts with an α-amino acid to form an imine, which is subsequently decarboxylated and hydrolyzed to produce a "Strecker aldehyde" with one less carbon than the original amino acid. acs.orgnih.govfao.org For example, the reaction of 4-HNE with phenylalanine has been shown to produce phenylacetaldehyde. acs.orgfao.org This reaction demonstrates a link between the products of lipid peroxidation and the Maillard reaction, suggesting that 4-hydroxy-2-alkenals can contribute to the generation of flavor and aroma compounds in food, as well as participate in similar degradative pathways in biological systems. nih.gov
| Transformation | Reactant(s) | Key Product(s) | Significance |
|---|---|---|---|
| Oxidative Conversion | 4-HDE, Aldehyde Dehydrogenase | 4-hydroxy-2-dodecenoic acid | Detoxification pathway converting the aldehyde to a less reactive acid. nih.govsemanticscholar.org |
| Pyrrole Formation | 4-HDE, Primary amines (e.g., protein lysine residues) | Substituted pyrrole adducts | Mechanism of covalent protein modification and damage. nih.govacs.org |
| Strecker Degradation | 4-HDE, α-amino acids | Strecker aldehydes | Links lipid peroxidation to amino acid degradation pathways. acs.orgnih.gov |
Analytical Methodologies for 4 Hydroxy 2 Dodecenal and Its Metabolites
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for separating complex mixtures. For HDE analysis, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used methods.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of 4-hydroxy-2-alkenals like HDE from biological matrices. longdom.org The method relies on a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is achieved based on the differential interactions of the analyte with the stationary phase. sigmaaldrich.com
For the analysis of HDE, reversed-phase HPLC is the most common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. HDE, being a moderately polar molecule, is retained on the column and then eluted by adjusting the mobile phase composition.
A significant challenge in HPLC analysis of HDE is its low native absorbance and fluorescence, making sensitive detection difficult. To overcome this, a derivatization step is often employed prior to HPLC analysis. This involves reacting HDE with a labeling agent to form a stable derivative that can be detected with high sensitivity. Common derivatization reagents include 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a hydrazone derivative detectable by UV-Vis absorbance, or fluorescent agents that allow for highly sensitive fluorescence detection. ajrms.comnih.gov
Quantitative analysis is typically performed using either an external or internal standard method. jasco-global.comksu.edu.sa The external standard method involves creating a calibration curve from known concentrations of an HDE standard. The internal standard method involves adding a known amount of a structurally similar compound, which is not present in the sample, to both the samples and standards to correct for variations in sample preparation and injection volume. jasco-global.com
Ultra-High Performance Liquid Chromatography (UHPLC), which utilizes columns with smaller particle sizes (less than 2 µm) and higher pressures, offers significant advantages over conventional HPLC, including faster analysis times and improved resolution. pageplace.dehplc.eu
Table 1: Example HPLC System Parameters for 4-Hydroxy-2-alkenal Analysis
| Parameter | Typical Setting | Purpose |
| Column | Reversed-Phase C18 (e.g., 50 mm x 4.6 mm, 2.7 µm particle size) | Separation of the analyte from other sample components based on hydrophobicity. ajrms.com |
| Mobile Phase | Gradient or isocratic mixture of water and organic solvent (e.g., methanol, acetonitrile) | Elution of the analyte from the column. ajrms.com |
| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation and influences resolution. ajrms.com |
| Derivatization | Pre-column with agents like DNPH or a fluorescent tag | Enhances detection sensitivity and selectivity. nih.gov |
| Detector | UV-Vis, Fluorescence, or Mass Spectrometry | Detection and quantification of the derivatized or underivatized analyte. |
| Quantification | External or Internal Standard Method | Accurate determination of the analyte concentration in the sample. researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like HDE. The methodology involves separating compounds in a gaseous mobile phase and detecting them with a mass spectrometer, which provides information about the mass-to-charge ratio of the ions, allowing for highly specific identification and quantification.
Prior to GC-MS analysis, HDE must be converted into a volatile and thermally stable derivative. This is a critical step because the hydroxyl and aldehyde functional groups of HDE are not suitable for direct GC analysis. A common derivatization strategy involves a two-step process: first, the aldehyde group is protected, often by reaction with a hydroxylamine (B1172632) derivative such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). Second, the hydroxyl group is silylated using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (B98337) (TMS) ether.
The resulting derivative is then introduced into the GC, where it is volatilized and separated on a capillary column. The separated components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern is highly specific to the analyte and serves as a "fingerprint" for its identification. For quantification, selected ion monitoring (SIM) is often employed, where the mass spectrometer is set to detect only specific fragment ions of the HDE derivative, significantly enhancing sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as deuterated HDE, is crucial for accurate quantification by correcting for variations during sample preparation and analysis.
Table 2: Typical GC-MS Derivatization and Analysis Steps for 4-Hydroxy-2-alkenals
| Step | Procedure | Reagents/Conditions |
| 1. Carbonyl Group Derivatization | Protection of the aldehyde functional group. | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) |
| 2. Hydroxyl Group Derivatization | Silylation to increase volatility and thermal stability. | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |
| 3. GC Separation | Separation of the derivative on a capillary column. | e.g., DB-5ms or HP-5ms column with a temperature program. |
| 4. Ionization | Fragmentation of the analyte in the ion source. | Electron Ionization (EI) at 70 eV. |
| 5. MS Detection | Monitoring of specific fragment ions for identification and quantification. | Selected Ion Monitoring (SIM) or full scan mode. |
| 6. Quantification | Use of a stable isotope-labeled internal standard. | e.g., Deuterated 4-HDE. |
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is an indispensable tool for the analysis of HDE, offering unparalleled sensitivity and specificity. It is often coupled with chromatographic techniques like liquid chromatography (LC) to enhance separation and analysis of complex biological samples.
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Enantiomer and Metabolite Quantification
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) has become the gold standard for the quantification of HDE and its metabolites. This technique combines the powerful separation capabilities of LC with the high sensitivity and selectivity of tandem mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules directly from the liquid phase, making it ideal for HDE and its metabolites without the need for derivatization, although derivatization can still be used to improve ionization efficiency and chromatographic retention.
For quantitative analysis, the tandem mass spectrometer is typically operated in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion or a characteristic adduct of the analyte) is selected in the first mass analyzer, fragmented in a collision cell, and a specific product ion is monitored in the second mass analyzer. This precursor-to-product ion transition is highly specific to the analyte, minimizing interferences from the sample matrix and providing excellent sensitivity and accuracy.
This method is also capable of distinguishing between the different enantiomers of HDE (4R- and 4S-HDE), which may have different biological activities. This is achieved by using a chiral stationary phase in the LC system, which allows for the separation of the enantiomers before they enter the mass spectrometer. The quantification of specific metabolites, such as the glutathionyl-HDE conjugate, can also be readily achieved using this targeted approach by defining the specific MRM transitions for each metabolite.
Identification and Characterization of Protein Adducts by Advanced Mass Spectrometry Techniques
Due to its high electrophilicity, HDE readily reacts with nucleophilic side chains of amino acids in proteins, such as cysteine, histidine, and lysine (B10760008), to form covalent adducts. These modifications can alter protein structure and function and are implicated in various pathologies. Advanced mass spectrometry techniques are essential for the identification and characterization of these HDE-protein adducts.
High-resolution mass spectrometers, such as Electrospray Ionization-Time-of-Flight (ESI-TOF/MS) and Quadrupole-Time-of-Flight (Q-TOF/MS/MS), provide highly accurate mass measurements, which are critical for determining the elemental composition of modified peptides. For "bottom-up" proteomics approaches, proteins are first digested into smaller peptides using an enzyme like trypsin. The resulting peptide mixture is then analyzed by LC-MS/MS. The mass spectrometer identifies peptides that have a mass shift corresponding to the addition of an HDE molecule.
Tandem mass spectrometry (MS/MS) techniques, including those using ESI-Ion-Trap/MSn and Q-TOF/MS/MS, are then used to fragment the modified peptides. The resulting fragmentation pattern provides sequence information and allows for the precise localization of the HDE modification site on the peptide. Neutral loss scanning is another powerful technique used to screen for HDE adducts. In this method, the mass spectrometer is set to detect species that lose a neutral fragment characteristic of the HDE moiety (e.g., a water molecule) upon fragmentation, providing a selective way to identify HDE-modified peptides in a complex mixture.
Immunochemical Detection Methods for 4-Hydroxy-2-alkenal Adducts
Immunochemical methods utilize the high specificity of antigen-antibody interactions to detect HDE-protein adducts. These techniques are valuable for both qualitative and quantitative analysis and are particularly useful for screening large numbers of samples.
The development of polyclonal and monoclonal antibodies that specifically recognize proteins modified by 4-hydroxy-2-alkenals, including HDE, has been instrumental. These antibodies are generated by immunizing animals with proteins that have been chemically modified with HDE or a related alkenal.
Several common immunochemical techniques are employed:
Enzyme-Linked Immunosorbent Assay (ELISA): This is a plate-based assay that is widely used for the quantification of HDE-protein adducts in biological samples like plasma and tissue homogenates. It offers high throughput and sensitivity.
Western Blotting (Immunoblotting): This technique is used to detect HDE-modified proteins that have been separated by size using gel electrophoresis. It allows for the identification of specific proteins that are targeted by HDE.
Immunohistochemistry: This method uses antibodies to visualize the distribution of HDE-protein adducts within tissue sections, providing valuable spatial information about lipid peroxidation-induced damage.
While these methods are powerful, a key consideration is the cross-reactivity of the antibodies. Many antibodies raised against adducts of one 4-hydroxy-2-alkenal (e.g., 4-hydroxy-2-nonenal, HNE) may also recognize adducts of other alkenals, including HDE. Therefore, results from immunochemical assays are often reported as "4-hydroxy-2-alkenal adducts" unless the specificity of the antibody for HDE adducts has been rigorously demonstrated. ajrms.comksu.edu.sa
Advanced Sample Preparation Techniques
The accurate detection and quantification of 4-Hydroxy-2-dodecenal (HDE) and its metabolites from complex biological and environmental matrices necessitate sophisticated sample preparation techniques. These methods are crucial for removing interfering substances, concentrating the analyte of interest, and ensuring the compatibility of the sample with the analytical instrument. Advanced techniques such as Solid Phase Extraction (SPE), Solid Phase Microextraction (SPME), and the application of Click Chemistry for protein target identification represent significant progress in the field.
Solid Phase Extraction (SPE)
Solid Phase Extraction (SPE) is a widely utilized sample preparation technique designed for the rapid and selective purification and concentration of analytes from a liquid sample prior to chromatographic analysis. The fundamental principle of SPE is similar to that of chromatography, involving the partitioning of analytes between a solid stationary phase (sorbent) and a liquid mobile phase. thermofisher.com The sorbent is packed into a disposable cartridge or a 96-well plate format. thermofisher.com
The SPE process typically involves four main steps:
Conditioning: The sorbent is first treated with an organic solvent to solvate the functional groups of the stationary phase, followed by an aqueous solution to prepare the sorbent for the sample matrix. youtube.com
Loading: The sample is passed through the conditioned sorbent. The analyte of interest and some impurities are retained on the sorbent material through various interactions. youtube.com
Washing: A specific solvent is used to rinse the sorbent, removing weakly bound interfering compounds while the target analyte remains bound. youtube.com
Elution: A different solvent, known as the eluent, is passed through the sorbent to disrupt the analyte-sorbent interactions and collect the purified analyte. thermofisher.comyoutube.com
While methods for determining aldehydes like 4-hydroxy-2-nonenal (HNE), a compound structurally similar to HDE, are established for biological fluids, they are often unsuitable for more complex matrices like meat samples, where repeatability and recovery can be unsatisfactory. nih.gov To address this, a specific method based on SPE coupled with High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) was developed and validated for HNE in pork products. nih.gov This method demonstrates the adaptability of SPE for challenging sample types. Key validation parameters for this method highlight its effectiveness. nih.gov
Table 1: Validation Parameters for SPE-HPLC-MS/MS Method for HNE in Pork Products
| Parameter | Result |
|---|---|
| Limit of Detection (LOD) | 0.043 mg/kg |
| Analyte Recovery | Approximately 60% |
| Linearity Range | 0.1 - 10 mg/kg |
| Precision (RSD) | <10% |
Data sourced from a study on 4-hydroxy-2-nonenal in pork products. nih.gov
The selection of the appropriate sorbent and solvents is critical for the success of the SPE method, as it depends on the chemical properties of the analyte and the sample matrix. thermofisher.com SPE offers significant advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher analyte recovery, and the potential for automation. researchgate.net
Solid Phase Microextraction (SPME)
Solid Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technology that utilizes a coated fiber to extract and concentrate analytes. sigmaaldrich.com The fiber, typically made of fused silica, is coated with a polymeric stationary phase. Analytes are adsorbed from the sample matrix onto the fiber and subsequently desorbed, usually thermally, into the inlet of a gas chromatograph (GC) or eluted with a solvent for high-performance liquid chromatography (HPLC) analysis. sigmaaldrich.commdpi.com SPME integrates sampling, extraction, and concentration into a single step. nih.gov
Extraction can be performed in two primary modes:
Direct Immersion (DI-SPME): The coated fiber is directly immersed in a liquid sample. sigmaaldrich.com
Headspace SPME (HS-SPME): The fiber is exposed to the vapor phase (headspace) above a solid or liquid sample, which is ideal for volatile and semi-volatile compounds. sigmaaldrich.com
A simple and effective SPME-based analytical method was developed for 4-hydroxy-2-(E)-nonenal (HNE). nih.gov In this method, HNE was extracted from a sample solution by immersing the SPME fiber directly. The amount of HNE was then quantified by HPLC. nih.gov The efficiency of the extraction is dependent on several key parameters that must be optimized. nih.gov
Table 2: Optimized Conditions for SPME of HNE
| Parameter | Condition |
|---|---|
| Fiber Coating | Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) |
| NaCl Concentration | Optimized for salting-out effect |
| Stirring Rate | Controlled to ensure consistent mass transfer |
| Adsorption Temperature | Optimized for analyte volatility and partitioning |
| Adsorption Time | Sufficient to reach equilibrium or for reproducible pre-equilibrium extraction |
Conditions based on a study developing an SPME method for 4-hydroxy-2-(E)-nonenal. nih.gov
The study reported a recovery of 80% for HNE, with a quantification limit of 14.1 pmol per 10 mL of standard solution. nih.gov This demonstrates the high sensitivity of the SPME technique. The advantages of SPME include its simplicity, minimal solvent use, reusability of fibers, and ease of automation, making it suitable for a wide range of applications in environmental, food, and biological analyses. sigmaaldrich.commdpi.com
Real-time Breath Analysis by Secondary Electrospray Ionization High-Resolution Mass Spectrometry (SESI-HRMS)
Exhaled breath analysis is a compelling non-invasive approach for monitoring endogenous biochemical processes. nih.gov Secondary Electrospray Ionization High-Resolution Mass Spectrometry (SESI-HRMS) has emerged as a leading analytical technique for the real-time analysis of volatile organic compounds (VOCs) in breath. nih.govfhnw.ch This method offers high sensitivity and broad metabolic coverage, making it ideal for both targeted and untargeted metabolomics studies. nih.govethz.ch
The SESI-HRMS platform consists of three main components:
Exhalation Interface: A standardized interface that allows the subject to exhale directly into the instrument and provides real-time feedback on parameters like CO₂, exhalation flow rate, and volume to ensure consistent sampling. nih.gov
Ion Source (SESI): The exhaled breath passes through a chamber where a nano-electrospray of a pure solvent (e.g., water) generates a plume of charged droplets. Volatile analytes in the breath are gently and efficiently ionized through interaction with these charged droplets. ethz.ch
High-Resolution Mass Spectrometer (HRMS): The ionized metabolites are then transferred to a high-resolution mass spectrometer, which accurately measures their mass-to-charge ratio, allowing for the detection and identification of a wide array of compounds in real-time. fhnw.ch
SESI-HRMS has been successfully used to analyze classes of aldehydes hypothesized to be markers of oxidative stress, including 4-hydroxy-2-alkenals. nih.gov The stability and reproducibility of the platform are critical for clinical applications. Studies have been conducted to characterize the performance of SESI-HRMS systems for breath analysis. nih.gov
Table 4: Repeatability and Reproducibility of SESI-HRMS for Breath Analysis
| Parameter | Median Coefficient of Variation (CV) | Interquartile Range (IQR) |
|---|---|---|
| Gas Standard Repeatability | 2.9% | N/A |
| CO₂ | 3.2% | 1.5% |
| Exhalation Flow Rate | 3.1% | 1.9% |
| Exhaled Volume | 5.0% | 4.6% |
Data from a study characterizing a SESI-HRMS platform for standardized breath analysis. nih.gov
Despite the high repeatability of the physical sampling parameters, researchers have observed a systematic decay in the signal for shorter-chain fatty aldehydes over repeated exhalations, which stabilizes after three to four breaths. In contrast, longer-chain fatty aldehydes, which would include 4-HDE, showed a more steady signal behavior. nih.gov This highlights the importance of standardized breathing protocols for quantitative analysis. The real-time, non-invasive nature of SESI-HRMS makes it a powerful tool for studying dynamic metabolic processes and identifying potential biomarkers like 4-HDE. nih.govfossiliontech.com
Preclinical Research Models and in Vitro Systems in 4 Hydroxy 2 Dodecenal Research
Cell Culture Models for Investigating Cellular Responses
Cell culture systems provide a controlled environment to study the direct effects of 4-HDE on specific cell types, allowing for detailed mechanistic investigations.
L6 Muscle Cells: The L6 rat skeletal muscle cell line is a common model for studying metabolic processes and cytotoxicity. Research has shown that 4-hydroxy-2-alkenals, including 4-HDE, induce a concentration-dependent decrease in the viability of L6 muscle cells. nih.gov The toxicity of these compounds is largely attributed to their electrophilic nature, which allows them to form covalent adducts, particularly Michael adducts, with cellular biomolecules. nih.gov This adduction can disrupt cellular function and lead to cell death. nih.gov Among a series of tested 4-hydroxy-2-alkenals, 4-HDE, with the longest carbon chain (C12), was found to be the most toxic to L6 cells. nih.gov
Astrocytoma Cells: While specific studies on 4-HDE in astrocytoma cells are limited, research on the related compound 4-hydroxy-2-nonenal (4-HNE) provides valuable insights. Astrocytoma cell lines, such as the ADF astrocytoma cell line, have been used to study the cellular detoxification pathways for 4-hydroxyalkenals. nih.govnih.gov These cells demonstrate a capacity to metabolize HNE through enzymatic pathways, including oxidation, reduction, and conjugation with glutathione (B108866). nih.govresearchgate.net Studies comparing astrocytoma cells to non-tumor cell lines suggest that cancer cells may have a greater capacity to counteract the oxidative stress induced by these aldehydes. nih.govnih.gov
Epithelial Cells: Porcine intestinal epithelial cells (IPEC-1) have been utilized to investigate the cellular damage induced by 4-HNE and potential protective mechanisms. physiology.org Studies have shown that 4-HNE can induce apoptosis and DNA damage in these cells. physiology.org Research in this area often focuses on identifying compounds that can mitigate the harmful effects of 4-hydroxyalkenals on the intestinal epithelial barrier. physiology.org
Spermatozoa: The impact of lipid peroxidation and its byproducts, including 4-hydroxyalkenals, on sperm function is a significant area of investigation. Measurements of these aldehydes in human spermatozoa have revealed inverse correlations with motility, viability, and the capacity for sperm-oocyte fusion. physiology.org These findings suggest that 4-hydroxyalkenals contribute to the oxidative stress-related pathologies that can lead to male infertility. physiology.org
Table 1: Cytotoxicity of 4-Hydroxy-2-alkenals in L6 Muscle Cells
| Compound | LC50 (µM) |
|---|---|
| trans-4-hydroxy-2-dodecenal (HDE) | 8.7 |
| trans-4-hydroxy-2-hexenal (HHE) | 28.9 |
| trans-4-hydroxy-2-nonenal (HNE) | 53 |
Animal Models for Studying In Vivo Effects and Pathogenesis
While direct in vivo studies focusing specifically on 4-Hydroxy-2-dodecenal are not extensively documented in the reviewed literature, animal models are indispensable for understanding the broader pathological roles of 4-hydroxyalkenals like 4-HNE. These models allow for the investigation of systemic effects and the development of disease.
Mice: Mice are widely used to study the in vivo consequences of elevated 4-hydroxyalkenal levels. For instance, studies in mice have demonstrated that increased levels of 4-HNE in the liver can activate apoptotic pathways. nih.gov Gsta4 null mice, which have an impaired ability to detoxify 4-HNE, show consistently high levels of this aldehyde and are used to study its long-term in vivo effects. nih.govnih.gov In neurodegenerative disease research, transgenic mouse models of Alzheimer's disease, such as the 5XFAD model, exhibit increased levels of 4-HNE in specific brain regions like the frontal cortex, correlating with cognitive deficits. nih.govmdpi.com These models are crucial for linking lipid peroxidation to the pathogenesis of neurodegeneration. nih.govmdpi.com
Rats: Rats serve as another important model in toxicological research of lipid peroxidation products. nih.gov Studies in rats have been used to investigate the metabolism of 4-HNE, showing that it is metabolized and its products are excreted in urine. nih.govnih.gov Research has also identified the presence of 4-hydroxyalkenals in the renal cortex of rats treated with certain nephrotoxic drugs, implicating these aldehydes in the pathogenesis of drug-induced kidney damage. nih.gov Furthermore, rat models have been instrumental in demonstrating that 4-HNE can inactivate detoxifying enzymes in the liver under diabetic conditions. physiology.org
Transgenic Models: Genetically modified animal models are powerful tools for dissecting the specific roles of genes involved in the metabolism and pathology of 4-hydroxyalkenals. As mentioned, Gsta4 null mice are a key model for studying the consequences of impaired 4-HNE detoxification. nih.govnih.gov Transgenic mouse models that overexpress human genes associated with familial Alzheimer's disease are used to study the link between amyloid pathology and oxidative stress markers like 4-HNE. nih.govmdpi.com These models help to establish a causal relationship between the accumulation of 4-hydroxyalkenals and the progression of specific diseases.
Quantitative Structure-Activity Relationship (QSAR) Studies for Cytotoxicity
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to correlate the chemical structure of compounds with their biological activity. nih.gov
In the context of 4-hydroxy-2-alkenals, QSAR studies have been employed to understand the physicochemical requirements for their cytotoxic effects. A study investigating the cytotoxicity of a series of 4-hydroxy-2-alkenals in L6 muscle cells established a model to predict their toxicity based on molecular descriptors. nih.gov The results demonstrated that the toxicity of these compounds is strongly correlated with their electrophilicity, which facilitates the formation of covalent Michael adducts with biomolecules. nih.gov The study found that trans-4-hydroxy-2-dodecenal (HDE) was the most toxic derivative in the series, a finding consistent with its chemical structure. nih.gov Such QSAR models are valuable for predicting the potential toxicity of related compounds and for understanding the mechanisms underlying their adverse effects. nih.gov
Emerging Research Avenues and Future Directions for 4 Hydroxy 2 Dodecenal
Elucidation of Novel Molecular Targets and Signaling Networks
A primary avenue of future research lies in the comprehensive identification of the molecular targets of 4-HDE. The electrophilic nature of 4-HDE facilitates its reaction with nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine (B10760008), forming stable covalent adducts. nih.gov This adduction can alter protein structure and function, thereby impacting a multitude of signaling pathways. While research on 4-HNE has identified numerous protein targets, the specific targets of 4-HDE remain largely uncharacterized.
The formation of 4-HDE-protein adducts is a critical mechanism through which it is thought to exert its biological effects. nih.gov These modifications can lead to either a gain or loss of protein function, influencing cellular homeostasis. Key signaling networks that are known to be modulated by the related compound 4-HNE, and are thus high-priority areas for 4-HDE research, include the NRF2/KEAP1 pathway, which is central to the antioxidant response, and pathways involved in ferroptosis, a form of programmed cell death dependent on iron and lipid peroxidation. nih.gov Future studies will need to employ advanced proteomic techniques to identify the specific proteins that are preferentially targeted by 4-HDE and to understand how these modifications translate into functional changes within the cell.
Potential Molecular Interactions of 4-Hydroxy-2-dodecenal
| Interaction Type | Affected Biomolecule | Potential Downstream Effect |
|---|---|---|
| Michael Addition | Proteins (Cysteine, Histidine, Lysine residues) | Alteration of protein function, modulation of signaling pathways (e.g., NRF2/KEAP1, ferroptosis). |
| Schiff Base Formation | Proteins (Lysine residues) | Protein cross-linking, altered enzymatic activity. |
| Adduct Formation | Nucleic Acids | Potential for genotoxicity and modulation of gene expression. |
Development of Advanced Analytical Techniques for Comprehensive Profiling of this compound and Its Metabolites
A significant challenge in the study of 4-HDE is the accurate and sensitive detection of this reactive aldehyde and its various metabolic products in complex biological matrices. The development and refinement of advanced analytical techniques are therefore crucial for advancing our understanding of its biological roles. Mass spectrometry (MS)-based methods, in particular, have proven to be powerful tools for the analysis of lipid peroxidation products. elucidata.io
Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are instrumental for the quantitative analysis of 4-HDE and its metabolites. nih.gov For the identification of 4-HDE protein adducts, more sophisticated MS approaches, such as MALDI-TOF-MS and neutral loss-triggered electron capture dissociation (NL-ECD-MS/MS), are being employed to pinpoint the exact sites of modification on proteins. elucidata.iogoogle.com Furthermore, the use of high-performance liquid chromatography (HPLC) coupled with fluorescence derivatization offers a sensitive method for the quantification of 4-HDE. dovepress.com The continued innovation in these analytical platforms, including improvements in sensitivity and specificity, will be essential for creating comprehensive profiles of 4-HDE and its metabolic fate in various biological systems.
Advanced Analytical Techniques for 4-HDE Profiling
| Technique | Application | Key Advantage |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Quantification of 4-HDE and its metabolites. | High accuracy and sensitivity for volatile compounds. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Quantification of 4-HDE, its metabolites, and protein adducts. | High sensitivity and specificity for a wide range of molecules. |
| MALDI-TOF-MS | Identification of 4-HDE-protein adducts. | Effective for peptide mass fingerprinting to detect mass shifts due to adduction. elucidata.io |
| High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection | Quantification of 4-HDE. | High sensitivity and suitability for high-throughput measurements. dovepress.com |
Investigation of Inter-Homolog Reactivity and Biological Differences within the 4-Hydroxy-2-alkenal Class
The 4-hydroxy-2-alkenal class encompasses a range of aldehydes with varying carbon chain lengths, each with potentially distinct biological activities. A key area of future research is the systematic investigation of the inter-homolog reactivity and the resulting biological differences between 4-HDE (a C12 aldehyde), 4-HNE (C9), and 4-hydroxy-2-hexenal (4-HHE) (C6). The length of the carbon chain influences the lipophilicity of the molecule, which in turn can affect its distribution within the cell, its interaction with membranes, and its reactivity with molecular targets.
Studies on 4-hydroxydodeca-(2E,6Z)-dienal (4-HDDE), another C12 aldehyde, have shown that it is more hydrophobic and generates more adducts with phospholipids (B1166683) compared to the shorter-chain 4-HNE and 4-HHE. nih.gov This suggests that 4-HDE may also exhibit higher reactivity, particularly within lipid-rich environments such as cellular membranes. Furthermore, research has demonstrated that 4-HNE and 4-HHE can have differential effects on gene expression related to lipid metabolism. researchgate.net A thorough comparative analysis of the cytotoxic profiles, gene expression changes, and signaling pathway modulation induced by 4-HDE, 4-HNE, and 4-HHE will be critical to understanding the specific biological roles of each homolog.
Comparative Properties of 4-Hydroxy-2-alkenal Homologs
| Property | 4-Hydroxy-2-hexenal (4-HHE) | 4-Hydroxy-2-nonenal (4-HNE) | This compound (4-HDE) (Projected) |
|---|---|---|---|
| Carbon Chain Length | C6 | C9 | C12 |
| Relative Lipophilicity | Lower | Intermediate | Higher |
| Reactivity with Biomolecules | Less reactive than 4-HNE. nih.gov | Highly reactive. nih.gov | Potentially more reactive than 4-HNE, especially in lipid environments. nih.gov |
| Biological Effects | Decreases expression of some lipogenesis genes. researchgate.net | Increases expression of some lipogenesis genes. researchgate.net | Largely uncharacterized, but expected to be potent. |
Strategies for Modulating this compound Metabolism and Detoxification Pathways
Given the potential for 4-HDE to contribute to cellular dysfunction, a crucial area of research is the development of strategies to modulate its metabolism and enhance its detoxification. Cells possess several enzymatic pathways to neutralize reactive aldehydes like 4-HDE. The primary routes of detoxification for the related 4-HNE, which are likely shared by 4-HDE, include:
Reduction: Conversion to the less reactive alcohol, 1,4-dihydroxydodecene, by alcohol dehydrogenases (ADHs) and aldo-keto reductases (AKRs). harmonydata.ac.uk
Oxidation: Conversion to the corresponding carboxylic acid, 4-hydroxy-2-dodecenoic acid, by aldehyde dehydrogenases (ALDHs). harmonydata.ac.uk
Glutathione (B108866) Conjugation: Formation of a glutathione conjugate, catalyzed by glutathione S-transferases (GSTs), which facilitates its elimination from the cell. harmonydata.ac.uk
Future research should focus on identifying and characterizing the specific enzyme isoforms that are most efficient at metabolizing 4-HDE. Moreover, exploring strategies to upregulate the expression or activity of these detoxification enzymes holds therapeutic promise. This could involve the use of nutritional interventions or pharmacological agents. For instance, certain phytochemicals found in cruciferous vegetables are known to induce phase II detoxification enzymes, including GSTs. youtube.com Additionally, the use of "aldehyde scavenger" molecules that can directly react with and neutralize 4-HDE represents another promising therapeutic avenue. researchgate.net
Methodological Refinements for Reproducibility and Data Harmonization in Research
To ensure the advancement of our understanding of 4-HDE, it is imperative to address the methodological challenges that can lead to variability and a lack of reproducibility in research findings. The inherent reactivity of 4-HDE makes its accurate measurement challenging, and inconsistencies in sample handling, extraction procedures, and analytical methods can lead to disparate results across different laboratories.
A key future direction is the establishment of standardized protocols for the analysis of 4-HDE and other lipid peroxidation products. This includes the development and use of stable isotope-labeled internal standards for accurate quantification by mass spectrometry. nih.gov Furthermore, the principles of data harmonization, which involve creating a common framework for data collection, annotation, and reporting, are essential for enabling the integration and comparison of data from different studies. harmonydata.ac.ukyoutube.com The adoption of common data elements and standardized workflows will enhance the quality and reliability of research on 4-HDE, fostering collaboration and accelerating the pace of discovery in this emerging field. nih.gov This will ultimately lead to a more robust and comprehensive understanding of the biological roles of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
